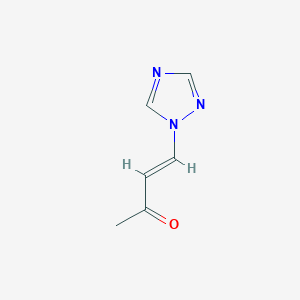

(E)-4-(1,2,4-Triazol-1-yl)but-3-en-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7N3O |

|---|---|

Molecular Weight |

137.14 g/mol |

IUPAC Name |

(E)-4-(1,2,4-triazol-1-yl)but-3-en-2-one |

InChI |

InChI=1S/C6H7N3O/c1-6(10)2-3-9-5-7-4-8-9/h2-5H,1H3/b3-2+ |

InChI Key |

PAYNIXBBCQAWFR-NSCUHMNNSA-N |

SMILES |

CC(=O)C=CN1C=NC=N1 |

Isomeric SMILES |

CC(=O)/C=C/N1C=NC=N1 |

Canonical SMILES |

CC(=O)C=CN1C=NC=N1 |

Origin of Product |

United States |

Rationale for Dedicated Academic Inquiry into E 4 1,2,4 Triazol 1 Yl but 3 En 2 One

Comprehensive Analysis of 1,2,4-Triazole Ring System Synthesis

The 1,2,4-triazole ring is a prevalent scaffold in medicinal and materials chemistry. nih.gov Its synthesis has been the subject of extensive research, leading to a variety of effective methodologies. These can be broadly categorized into cycloaddition reactions, cyclizations involving hydrazine (B178648) and its derivatives, and modern microwave-assisted protocols.

Cycloaddition Reactions for Triazole Ring Formation

Cycloaddition reactions represent a powerful atom-economical approach to heterocyclic synthesis. While the most famous azide-alkyne cycloadditions typically yield 1,2,3-triazoles, specific strategies have been developed to selectively produce the 1,2,4-triazole isomer. nih.govfrontiersin.org

The Huisgen 1,3-dipolar cycloaddition between azides and alkynes is a cornerstone of click chemistry. frontiersin.org The regiochemical outcome of this reaction is famously controlled by the choice of metal catalyst.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, typically catalyzed by a copper(I) source, is the most prominent click reaction. It proceeds with high reliability and stereospecificity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles . frontiersin.org The reaction is robust, often proceeding at room temperature and in aqueous solutions. frontiersin.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysts, such as Cp*RuCl complexes, direct the cycloaddition to produce the complementary 1,5-disubstituted 1,2,3-triazoles . frontiersin.org A key advantage of RuAAC is its ability to engage internal alkynes, not just terminal ones, leading to fully substituted 1,2,3-triazoles. frontiersin.org

It is crucial to note that both CuAAC and RuAAC are standard methods for synthesizing 1,2,3-triazoles , not 1,2,4-triazoles. The formation of the 1,2,4-triazole ring via cycloaddition requires different starting materials and strategies, often involving metal catalysis to unite different precursor fragments. For instance, copper-catalyzed systems have been effectively used to construct 1,2,4-triazoles from amidines and nitriles or from hydrazonoyl chlorides. isres.orgorganic-chemistry.org

To circumvent the use of potentially toxic and costly metals, metal-free and organocatalytic methods have gained prominence. These approaches often rely on the activation of substrates by organic molecules or proceed through thermal or base-mediated pathways.

A notable metal-free approach involves the [3+2] cycloaddition/decarboxylation reaction between aryl diazonium salts and azalactones to yield 1,3,5-trisubstituted-1,2,4-triazoles. frontiersin.org Another powerful strategy is the three-component condensation of amidines, isothiocyanates, and hydrazines, which proceeds without any external catalyst to form fully substituted 1H-1,2,4-triazol-3-amines through a [2+1+2] cyclization process involving C–S and C–N bond cleavage. isres.org

Organocatalytic methods, using chiral phosphoric acids, have been developed for the asymmetric cyclodehydration synthesis of N-aryl 1,2,4-triazoles, achieving high enantiomeric ratios.

Domino, or cascade, reactions offer a highly efficient route to complex molecules from simple starting materials in a single pot, avoiding the isolation of intermediates. Annulation strategies have been successfully applied to the synthesis of 1,2,4-triazoles.

One such method is a base-mediated deamination annulation, where nitriles react with hydrazines to form 1,3,5-trisubstituted 1,2,4-triazoles in high yields. rsc.org This reaction liberates ammonia (B1221849) gas and tolerates a wide array of functional groups. rsc.org Formal [3+2] cycloaddition reactions using nitrile imines (generated from hydrazonoyl chlorides) and various partners like N-methylimidazole or sodium cyanate (B1221674) also provide efficient, metal-free pathways to substituted 1,2,4-triazoles. isres.orgorganic-chemistry.org

Synthesis via Hydrazine and Thiosemicarbazide (B42300) Intermediates

Classical and highly reliable methods for constructing the 1,2,4-triazole ring involve the cyclization of linear precursors derived from hydrazine and thiosemicarbazide. researchgate.netnih.gov

The reaction of hydrazine derivatives with compounds containing a C=O or C=N group is a fundamental approach. For example, reacting hydrazides with carboxylic acids, formic acid, or acetic acid can lead to the formation of the triazole ring. researchgate.net Similarly, the reaction of hydrazino derivatives with carbon disulfide (CS₂) or phenylisothiocyanate is a common method to build fused triazole systems. researchgate.net

Thiosemicarbazide and its derivatives are particularly versatile building blocks. They can be reacted with various electrophiles followed by cyclization. A one-pot, two-step method involves reacting a hydrazide with an alkyl or aryl isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized in the presence of a base like sodium hydroxide (B78521) to yield 3,4-disubstituted-1,2,4-triazole-5-thiones. nih.gov

| Starting Materials | Reagents | Product Type | Ref. |

| Hydrazides, Nitriles | Base (e.g., t-BuOK) | 1,3,5-Trisubstituted 1,2,4-triazoles | rsc.org |

| Hydrazides, Isothiocyanates | Base (e.g., NaOH) | 3,4-Disubstituted 1,2,4-triazole-5-thiones | nih.gov |

| Hydrazino-triazoles, Carboxylic Acids | Heat | Fused 1,2,4-triazolo[4,3-b]-1,2,4-triazoles | researchgate.net |

| Thiosemicarbazide, 3,4-Dichlorobenzyl chloride | Formic Acid | 1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazole-3-thiol | nih.gov |

Microwave-Assisted Synthetic Protocols for Accelerated Triazole Formation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. chemmethod.com

The synthesis of 1,2,4-triazole derivatives has significantly benefited from this technology. For instance, the reaction of succinic acid with hydrazine hydrate (B1144303) and other reagents to form various 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethane derivatives can be achieved through both conventional heating and microwave irradiation, with the latter often being more efficient. researchgate.net The condensation of nitriles and hydrazides can also be performed under microwave conditions, sometimes eliminating the need for a base or solvent. chemmethod.com

| Conventional Method Time | Microwave Method Time | Yield Improvement | Reference |

| Several hours | 33-90 seconds | Significant | chemmethod.com |

| 27 hours | 30 minutes | Significant | chemmethod.com |

| >4 hours | 1 minute | Yield of 85% | chemmethod.com |

Synthesis of the this compound Side Chain

Once the 1,2,4-triazole ring is synthesized, the final step is the introduction of the (E)-but-3-en-2-one moiety. This is typically achieved through N-alkylation or N-vinylation. 1,2,4-Triazole can be alkylated at the N-1 position with high selectivity. nih.gov

A plausible and direct route to the target compound involves the reaction of 1,2,4-triazole with a suitable four-carbon electrophile, such as (E)-4-chloro-but-3-en-2-one or a related species, in the presence of a base. The base deprotonates the triazole, forming a triazolide anion that acts as a nucleophile, attacking the electrophilic carbon of the butenone derivative and displacing the leaving group (e.g., chloride).

Alternatively, methods for the direct N-vinylation of azoles can be adapted. A transition-metal-free approach involves reacting 1,2,4-triazole directly with an alkyne, such as but-2-ynone, in the presence of an inorganic base. nih.gov This Michael-type addition would lead to the formation of the desired N-vinyl triazole structure. nih.govnih.gov The stereochemistry of the resulting double bond (E or Z) would depend on the specific reaction conditions and substrates used. nih.gov

Stereoselective Synthesis of (E)-Configured Enone Systems

Achieving the desired (E)-configuration of the carbon-carbon double bond in the enone moiety is crucial for the biological activity and physical properties of the target compound. Several stereoselective synthetic methods can be employed to control the geometry of the double bond.

One common approach involves the condensation of a triazole-containing aldehyde with a ketone. For instance, the reaction of 1-(1H-1,2,4-triazol-1-yl)acetaldehyde with acetone (B3395972) in the presence of a base catalyst can lead to the formation of the enone. The stereoselectivity of this aldol (B89426) condensation can be influenced by the choice of reaction conditions, such as the base, solvent, and temperature. To favor the thermodynamically more stable (E)-isomer, the reaction is often carried out under conditions that allow for equilibration.

Another powerful method for the stereoselective synthesis of (E)-enones is the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) modification. In an HWE reaction, a phosphonate (B1237965) ylide, such as the ylide derived from diethyl (2-oxopropyl)phosphonate, can react with a 1,2,4-triazole-1-carbaldehyde. The HWE reaction is well-known for its high (E)-selectivity, particularly when using unstabilized or moderately stabilized ylides.

Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Heck reaction, can be utilized. This would involve the coupling of a vinylating agent with an appropriately functionalized triazole derivative. The stereochemical outcome of the Heck reaction is often dependent on the specific catalyst system and reaction parameters employed.

Convergent and Divergent Synthetic Strategies for this compound

Both convergent and divergent synthetic strategies can be envisioned for the efficient construction of this compound and a library of its analogs.

Formation of Triazole-Enone Hybrids

A key step in the synthesis is the formation of the covalent bond between the 1,2,4-triazole ring and the butenone backbone.

Convergent Approach: A convergent strategy involves the synthesis of the 1,2,4-triazole ring and the enone fragment separately, followed by their coupling in a later stage. For example, 1H-1,2,4-triazole can be N-alkylated with a suitable electrophile containing a four-carbon chain that can be subsequently converted to the enone. A potential route involves the reaction of the sodium salt of 1,2,4-triazole with a 4-halobutan-2-one derivative, followed by elimination to introduce the double bond.

Divergent Approach: A divergent strategy begins with a common intermediate that can be elaborated into a variety of final products. For instance, a precursor molecule containing the butenone moiety could be synthesized first, followed by the construction of the triazole ring. One such method could involve the reaction of an α,β-unsaturated β-amino ketone with a hydrazine derivative, which upon cyclization would form the triazole ring. This approach is particularly useful for generating a library of analogs with different substituents on the triazole ring by varying the hydrazine component. A study by Azzouni et al. (2018) described the use of vinylimidates as precursors for the synthesis of functionalized 1,2,4-triazoles, a strategy that could be adapted for the synthesis of the target compound. frontiersin.org

Optimization of Reaction Conditions for Yield and Stereocontrol

Optimizing reaction conditions is paramount for maximizing the yield and ensuring high stereoselectivity for the (E)-isomer. Key parameters to consider include:

Catalyst: The choice of catalyst, whether it be a base for condensation reactions or a transition metal for coupling reactions, can significantly impact the reaction's efficiency and stereochemical outcome. For instance, in copper-catalyzed reactions for forming triazole rings, the specific copper source and ligands can influence regioselectivity. frontiersin.org

Solvent: The polarity and proticity of the solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing reaction rates and selectivity.

Temperature: Temperature control is critical. While higher temperatures can accelerate reactions, they may also lead to the formation of undesired byproducts or isomerization of the double bond. Lower temperatures are often favored for achieving higher stereoselectivity.

Base: In base-catalyzed reactions, the strength and steric bulk of the base can influence the deprotonation equilibrium and the stereochemical course of the reaction.

A study on the synthesis of 4-fluorovinyl-1,2,3-triazoles demonstrated that the E/Z selectivity could be tuned by the choice of base and solvent. nih.gov For example, using DBU in THF at room temperature favored the (E)-isomer. nih.gov While this study focuses on 1,2,3-triazoles, the principles of stereocontrol can be applied to the synthesis of the target 1,2,4-triazole derivative.

Advanced Synthetic Techniques for Derivatization and Functionalization

Once this compound is synthesized, a variety of advanced techniques can be employed for its derivatization and functionalization to explore structure-activity relationships.

The enone moiety is a versatile functional group that can undergo a range of transformations. For example, Michael addition of nucleophiles to the β-carbon of the enone can introduce a wide array of substituents. The ketone can be reduced to an alcohol or converted to other functional groups.

The 1,2,4-triazole ring can also be functionalized. While the N1 position is occupied, the C3 and C5 positions of the triazole ring can potentially be substituted. For instance, metal-catalyzed C-H activation/functionalization could be a powerful tool for introducing aryl or alkyl groups at these positions. Huang et al. described a copper-catalyzed method for the C(sp3)-H functionalization to synthesize 1,2,4-triazoles, which could be conceptually extended to the functionalization of the pre-formed triazole ring in the target molecule. isres.org

Furthermore, multicomponent reactions offer an efficient way to generate diverse derivatives in a single step. A one-pot reaction combining a triazole precursor, an aldehyde, and a ketone component under appropriate catalytic conditions could lead to a variety of substituted triazole-enone hybrids.

Below is a table summarizing potential synthetic strategies and key considerations:

| Synthetic Aspect | Methodology | Key Considerations | Relevant Findings |

| Stereoselective (E)-Enone Synthesis | Horner-Wadsworth-Emmons Reaction | Choice of phosphonate ylide and reaction conditions to favor (E)-isomer. | HWE reactions are known for high (E)-selectivity. |

| Aldol Condensation | Base, solvent, and temperature to control thermodynamic product formation. | Equilibration conditions favor the more stable (E)-isomer. | |

| Formation of Triazole-Enone Hybrid | Convergent: N-alkylation of 1,2,4-triazole | Use of a suitable electrophile and subsequent elimination. | A direct and often high-yielding approach. |

| Divergent: Triazole ring formation on an enone precursor | Reaction of an α,β-unsaturated β-amino ketone with a hydrazine derivative. | Allows for the synthesis of a library of analogs by varying the hydrazine. frontiersin.org | |

| Optimization of Reaction Conditions | Catalyst, Solvent, Temperature, Base | Fine-tuning these parameters to maximize yield and stereocontrol. | E/Z selectivity can be tuned by solvent and base selection. nih.gov |

| Derivatization and Functionalization | Michael Addition to Enone | Introduction of various nucleophiles at the β-position. | A versatile method for creating structural diversity. |

| C-H Functionalization of Triazole Ring | Transition metal-catalyzed introduction of substituents at C3 and C5. | A modern technique for late-stage functionalization. isres.org | |

| Multicomponent Reactions | One-pot synthesis of diverse analogs. | Highly efficient for generating compound libraries. |

Mechanistic Investigations of Formation and Transformation Reactions Involving E 4 1,2,4 Triazol 1 Yl but 3 En 2 One

Detailed Reaction Mechanisms for 1,2,4-Triazole (B32235) Ring Assembly

The formation of the 1,2,4-triazole ring is a cornerstone of heterocyclic chemistry, with several established synthetic routes. Two of the most classical methods are the Pellizzari reaction and the Einhorn-Brunner reaction. utar.edu.mywikipedia.orgresearchgate.netwikipedia.orgwikipedia.orgdrugfuture.com

The Pellizzari reaction involves the condensation of an amide and an acylhydrazide, typically under thermal conditions, to form a 3,5-disubstituted 1,2,4-triazole. wikipedia.orgyoutube.com The mechanism begins with the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the amide. This is followed by a series of proton transfers and the elimination of a water molecule to form an N-acylamidrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of a nitrogen atom on the remaining carbonyl group, forms a five-membered ring. A final dehydration step yields the aromatic 1,2,4-triazole ring. wikipedia.org

The Einhorn-Brunner reaction provides an alternative route, involving the condensation of a hydrazine (B178648) or its derivative with a diacylamine in the presence of a weak acid. wikipedia.orgwikipedia.orgdrugfuture.com The mechanism is initiated by the protonation of a carbonyl group on the diacylamine, enhancing its electrophilicity. The hydrazine then attacks this activated carbonyl carbon. A sequence of steps involving the elimination of water leads to an iminium ion, which then undergoes intramolecular cyclization. Further elimination of water from the cyclic intermediate results in the formation of the stable 1,2,4-triazole ring. wikipedia.org

The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient species. In the assembly of the 1,2,4-triazole ring, several key intermediates have been proposed and, in some cases, identified.

N-Acylamidrazones: In the Pellizzari reaction, the initial condensation between the amide and acylhydrazide forms a crucial N-acylamidrazone intermediate. utar.edu.my This species contains the necessary N-N-C-N skeleton required for the subsequent cyclization.

Tetrahedral Intermediates: During the nucleophilic attack at the carbonyl carbons in both the Pellizzari and Einhorn-Brunner pathways, unstable tetrahedral intermediates are formed. These intermediates possess a central carbon atom bonded to an oxygen anion and multiple nitrogen-containing groups.

Iminium Ions: The Einhorn-Brunner mechanism proceeds through the formation of a reactive iminium ion intermediate after the first dehydration step. wikipedia.orgwikipedia.org The electrophilic carbon of this ion is then attacked intramolecularly by a nitrogen atom to facilitate ring closure.

Cyclic Hydroxy Intermediates: Before the final dehydration step in both mechanisms, a non-aromatic, five-membered heterocyclic intermediate containing a hydroxyl group is formed. The elimination of this hydroxyl group as water is the final step that drives the formation of the aromatic and highly stable triazole ring. wikipedia.orgwikipedia.org

Identifying the slowest step in a reaction sequence is crucial for optimizing reaction conditions. wikipedia.org For many 1,2,4-triazole syntheses, the rate-determining step is often associated with the cyclization or subsequent dehydration stages, which involve significant activation energy.

Stereochemical Aspects of (E)-But-3-en-2-one Formation and Stability

The "(E)" designation in (E)-4-(1,2,4-Triazol-1-yl)but-3-en-2-one specifies the stereochemistry of the carbon-carbon double bond as being trans. The formation of this α,β-unsaturated ketone (enone) moiety is typically achieved through a condensation reaction, such as an aldol (B89426) condensation, between a ketone (acetone or a derivative) and an aldehyde functionalized with the 1,2,4-triazole ring. libretexts.orgmasterorganicchemistry.com

The stereoselectivity of the reaction, which leads predominantly to the E-isomer, is governed by thermodynamic principles. The mechanism for the base-catalyzed dehydration of the initial β-hydroxy ketone aldol adduct proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) pathway. jove.com In this process, a base removes an α-proton to form an enolate, which then eliminates a hydroxide (B78521) ion to form the double bond. jove.com

During the transition state of the elimination step, steric interactions between the substituents on the developing double bond are minimized. The E-isomer, where the larger groups (the triazolyl group and the methyl group) are on opposite sides of the double bond, experiences significantly less steric strain than the corresponding Z-isomer (cis). jove.com Consequently, the transition state leading to the E-product is lower in energy, making its formation kinetically and thermodynamically favored. libretexts.orgjove.com This inherent stability ensures that the E-isomer is the major, and often exclusive, product under standard reaction conditions. organic-chemistry.org

Spectroscopic and Diffraction Techniques for Mechanistic Elucidation

A combination of spectroscopic and diffraction methods is indispensable for monitoring reaction progress, identifying intermediates, and confirming the structure of final products like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed structural information about molecules in solution. researchgate.netufv.br It is widely used to monitor the formation of 1,2,4-triazoles and to characterize the final products. ijpcbs.com

Reaction Monitoring: By acquiring ¹H NMR spectra of the reaction mixture at different time intervals, the consumption of reactants can be tracked by the disappearance of their characteristic signals, while the formation of products is observed by the appearance of new signals. This allows for the determination of reaction kinetics and can provide insights into the presence of long-lived intermediates.

Structural Characterization: Both ¹H and ¹³C NMR are used to confirm the structure of the final product. For this compound, the ¹H NMR spectrum would show characteristic signals for the triazole ring protons, the vinyl protons of the enone moiety, and the methyl protons. The stereochemistry of the double bond can be confirmed by the coupling constant (J) between the two vinyl protons. A large coupling constant (typically 12-18 Hz) is indicative of a trans (E) configuration, while a smaller value (6-12 Hz) would suggest a cis (Z) arrangement. rsc.org

| Nucleus | Group | Typical Chemical Shift (δ, ppm) | Key Information |

|---|---|---|---|

| ¹H | Triazole Protons (C-H) | ~8.0 - 9.0 | Confirms the presence of the triazole ring. researchgate.net |

| ¹H | Vinyl Proton (Triazole-CH=) | ~7.0 - 8.0 | Part of the AB quartet system for the double bond. |

| ¹H | Vinyl Proton (=CH-C=O) | ~6.5 - 7.5 | Part of the AB quartet system; large J-coupling (~15 Hz) confirms E-stereochemistry. |

| ¹H | Methyl Protons (-CH₃) | ~2.3 - 2.5 | Singlet, confirms the acetyl group. |

| ¹³C | Carbonyl Carbon (C=O) | ~195 - 200 | Characteristic downfield shift for a ketone. |

| ¹³C | Triazole Carbons (C-H) | ~140 - 155 | Confirms the heterocyclic ring carbons. mdpi.com |

| ¹³C | Vinyl Carbons (C=C) | ~125 - 145 | Confirms the presence of the double bond. |

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of the product and to gain structural information from its fragmentation patterns. researchgate.net Techniques like Electrospray Ionization (ESI-MS) are particularly useful for identifying charged or polar intermediates directly from the reaction mixture. nuph.edu.uacreative-proteomics.com

Product Identification: High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the final product, this compound, confirming its elemental composition with high accuracy.

Fragmentation Analysis: In tandem MS (MS/MS), the molecular ion is fragmented, and the resulting fragment ions are analyzed. The fragmentation of 1,2,4-triazole derivatives often involves the characteristic loss of a stable nitrogen molecule (N₂), which corresponds to a loss of 28 mass units. rsc.orgelectronicsandbooks.com Other common fragmentations for the target molecule would include cleavage at the bonds adjacent to the carbonyl group or the triazole ring, providing further evidence for the proposed structure. This fragmentation data helps to piece together the molecular structure and distinguish it from potential isomers.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

No published X-ray crystallographic data for this compound could be located. This type of analysis is crucial for definitively determining the three-dimensional arrangement of atoms in the crystal, including bond lengths, bond angles, and torsion angles. Such data would be essential for confirming the (E)-configuration of the alkene, elucidating the conformation of the butenone chain relative to the triazole ring, and understanding intermolecular interactions like hydrogen bonding or π-stacking in the solid state. While crystallographic studies have been conducted on numerous other 1,2,4-triazole derivatives, this specific compound does not appear to have been characterized by this method in the available literature. researchgate.netresearchgate.net

Computational Studies on Reaction Pathways and Transition States

Similarly, a search for computational studies, such as those employing Density Functional Theory (DFT), specifically on the reaction pathways and transition states for the formation or transformation of this compound yielded no specific results. nih.govresearchgate.netnih.goveurjchem.com Such computational investigations are vital for understanding the energetics and mechanisms of chemical reactions. They can provide insights into the stability of reactants, products, and intermediates, as well as the energy barriers associated with transition states, which govern reaction rates. Although computational methods are frequently applied to various triazole-containing compounds to predict their properties and reaction mechanisms, dedicated studies for this compound are not present in the surveyed scientific literature. nih.goveurjchem.com

Structure Activity Relationship Sar Studies of E 4 1,2,4 Triazol 1 Yl but 3 En 2 One and Its Chemical Analogs

Design Principles for Systematic Structural Modifications

The design of analogs of (E)-4-(1,2,4-Triazol-1-yl)but-3-en-2-one is guided by established principles for azole antifungals. The strategic modification of a lead compound is a cornerstone of drug development, aiming to enhance therapeutic activity and selectivity while optimizing pharmacokinetic properties. nih.gov The core structure contains several key features that can be systematically altered: the 1,2,4-triazole (B32235) ring, the butenone linker, and potential substitution sites on these moieties.

Key design strategies include:

Pharmacophore Retention: The 1,2,4-triazole ring is generally considered essential for activity. Its N4 atom coordinates with the heme iron atom in the active site of the CYP51 enzyme, which is a crucial interaction for inhibiting its function. dovepress.com Therefore, modifications typically avoid altering this core heterocyclic system.

Side-Chain Modification: The side chains attached to the core structure are primary targets for modification. In clinically used azoles like fluconazole (B54011), these side chains, often containing halogenated phenyl groups, occupy the substrate-binding channel of the enzyme. researchgate.netnih.gov For analogs of this compound, this would involve introducing various substituents to probe steric and electronic requirements within the enzyme's active site.

Bioisosteric Replacement: This principle involves replacing a functional group with another that has similar physical or chemical properties to improve activity or pharmacokinetics. For instance, the butenone linker could be replaced with other groups to alter flexibility and binding geometry. nih.gov

Conformational Restriction: Introducing rigidity into the molecule, for example by replacing flexible linkers with more constrained systems like amide or triazole bridges, can lock the molecule into a bioactive conformation, potentially increasing affinity for the target. nih.gov

The overarching goal is to enhance the compound's fit and interaction with the target enzyme, leading to improved biological potency. nih.govnih.gov

Influence of Substituent Nature and Position on Biological Activity

The biological activity of triazole derivatives is highly sensitive to the nature and position of various substituents. Modifications can profoundly affect the compound's electronic properties, shape, and ability to interact with the biological target. researchgate.net

The electronic properties of substituents, characterized as either electron-donating or electron-withdrawing, play a significant role in modulating biological activity. These effects can influence the pKa of the triazole ring, its ability to coordinate with the heme iron of CYP51, and other non-covalent interactions like hydrogen bonding and π-π stacking. nih.gov

Studies on various triazole analogs have shown that the introduction of electron-withdrawing groups, such as nitro groups or halogens, on aryl side chains can enhance antifungal activity. nih.gov This is often attributed to the modification of the electrostatic potential of the molecule, which can lead to stronger interactions with polar residues in the enzyme's active site. Conversely, compounds with electron-donating groups on the 1,2,4-triazole ring have sometimes shown moderate activity. nih.gov Research on triazole Schiff base compounds found that R groups with a higher electron-donating capacity were associated with higher biological activity, illustrating that the optimal electronic configuration is highly dependent on the specific molecular scaffold and its target. nih.gov

Table 1: Effect of Electronic Nature of Substituents on Antifungal Activity

| Compound Series | Substituent Type | General Effect on Activity | Putative Mechanism |

|---|---|---|---|

| Aryl-substituted Triazoles | Electron-Withdrawing (e.g., -Cl, -F, -NO₂) | Often increases potency | Enhances binding affinity through modified electrostatic interactions. nih.gov |

| Aryl-substituted Triazoles | Electron-Donating (e.g., -OCH₃, -CH₃) | Variable; can increase or decrease activity | Alters pKa and hydrogen bonding capacity; effect is context-dependent. nih.govnih.gov |

The size, shape, and conformation of a molecule are critical determinants of its ability to fit into the binding site of a target enzyme. Steric hindrance, where a bulky substituent prevents optimal binding, can drastically reduce activity. Conversely, a well-placed group can form favorable van der Waals interactions and improve affinity. semanticscholar.org

In the design of triazole antifungals, smaller and shorter side chains have been found to be favorable for activity against certain fungal species like Candida albicans and Cryptococcus neoformans. semanticscholar.org The position of substituents is also crucial; studies have shown that substituents at the para position of a phenyl ring are often more active than those at the meta or ortho positions, suggesting a specific spatial arrangement is required for optimal interaction with the target. researchgate.net The chromatographic behavior of some 3-thio-1,2,4-triazoles has been shown to be significantly affected by the nature of substituents, which can provide insights into properties like permeability through biological membranes. researchgate.net

The introduction of halogen atoms, particularly fluorine and chlorine, is a common and highly effective strategy in the design of azole antifungals. beilstein-journals.orgnih.gov Halogenation can enhance biological activity through several mechanisms:

Increased Binding Affinity: Halogens can form halogen bonds and other favorable interactions within the enzyme's active site. For example, the fluorine atoms of the difluorophenyl group in fluconazole form hydrogen bonds with amino acid residues in the CYP51 active site. dovepress.com

Metabolic Stability: Halogens, especially fluorine, can block sites of metabolic oxidation, increasing the compound's half-life and bioavailability.

Modulation of Lipophilicity: Halogenation increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes.

Numerous studies have demonstrated the positive impact of halogenation. Disubstituted benzyl (B1604629) triazoles, such as 2,4-difluoro or 3,4-dichloro derivatives, generally exhibit higher potency than their non-halogenated or monosubstituted counterparts. nih.govnih.gov The 2,4-dichloro substituent, for instance, proved more effective against certain Candida species. nih.gov

Table 2: Influence of Halogen Substitution on Antifungal Activity (MIC in µg/mL)

| Compound Type | Substituent | Activity vs. A. flavus | Activity vs. C. albicans | Reference |

|---|---|---|---|---|

| Benzyl Triazole Analog | H (unsubstituted) | >128 | 64 | nih.gov |

| Benzyl Triazole Analog | 2-F | 16 | 8 | nih.gov |

| Benzyl Triazole Analog | 2,4-diF | 16 | 4 | nih.gov |

| Benzyl Triazole Analog | 3,4-diCl | 8 | 0.5 | nih.gov |

Correlation between E-Stereochemistry and Biological Response

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity. Isomers of the same compound can have vastly different potencies because biological targets like enzymes are chiral and interact differently with different stereoisomers.

For this compound, the "(E)" designation refers to the stereochemistry around the carbon-carbon double bond. The specific geometry of the E-isomer dictates the spatial orientation of the triazole ring relative to the ketone group. This fixed conformation can be crucial for fitting into the active site of the target enzyme. While specific comparative studies between the (E) and (Z) isomers of this exact compound are not widely available, research on related compounds underscores the importance of this feature. For example, studies on 3-(3,4-diaryl-1,2,4-triazole-5-yl)prop-2-enoic acid derivatives investigated the synthesis and activity of different isomers. researchgate.net It is generally understood that only one isomer (either E or Z) will have the optimal geometry to engage in the necessary binding interactions with the target protein. Any deviation from this optimal geometry, as would be present in the other isomer, would likely lead to a significant loss of biological activity. nih.gov

Development of QSAR Models for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov These models are invaluable for predicting the potency of novel, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts. tandfonline.commdpi.com

For triazole derivatives, various 2D and 3D-QSAR models have been successfully developed. nih.govresearchgate.net The process involves:

Data Set Compilation: A series of structurally related triazole analogs with experimentally measured biological activities (e.g., MIC values) is assembled. researchgate.net

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP, molar refractivity), electronic descriptors (e.g., dipole moment), and topological descriptors (e.g., connectivity indices). nih.govmdpi.com

Model Generation and Validation: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the descriptors to the biological activity. tandfonline.com The predictive power of the model is then rigorously validated using techniques like cross-validation and by predicting the activity of a test set of compounds not used in model generation. nih.govresearchgate.net

Successful QSAR models for triazole antifungals have shown that parameters related to connectivity, electronegativity, polarizability, and van der Waals properties are often critical for describing antimicrobial activity. mdpi.com These models not only predict activity but also provide insights into the structural features that are most important for the biological effect, thus informing future design strategies. nih.gov

Computational Chemistry and Molecular Modeling Studies of E 4 1,2,4 Triazol 1 Yl but 3 En 2 One

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For many 1,2,4-triazole (B32235) derivatives, these studies provide critical insights, although specific findings for (E)-4-(1,2,4-Triazol-1-yl)but-3-en-2-one are not available.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For various triazole compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize molecular geometry and analyze electronic properties. irjweb.com These analyses help in understanding the stability and reactivity of the triazole nucleus, which is known for its polar nature that can enhance pharmacokinetic properties. irjweb.com However, specific DFT-derived data on bond lengths, bond angles, or electronic distribution for this compound are not present in the surveyed literature.

Prediction of Molecular Descriptors

From the electronic data obtained through methods like DFT, key molecular descriptors can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. While the prediction of these descriptors is a common practice for novel triazole derivatives to assess their potential bioactivity, specific values and their interpretations for this compound have not been published.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used for 1,2,4-triazole derivatives to screen for potential biological targets.

Identification of Putative Enzyme and Receptor Binding Sites

For new compounds like this compound, molecular docking simulations would be the first step in identifying potential binding affinities to various enzymes or receptors implicated in disease. This process involves docking the ligand into the active sites of known protein structures. Although this is a standard approach in computational drug discovery for triazoles, specific enzymes or receptors that may bind to this compound have not been identified in the available literature.

Analysis of Binding Modes and Interaction Energies

Following the identification of a potential target, a detailed analysis of the binding mode and the calculation of interaction energies would be performed. This analysis reveals the specific amino acid residues involved in the interaction and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions). Such detailed analyses for this compound are contingent on prior docking studies, which appear to be unpublished.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics simulations provide detailed information about the fluctuation and conformational changes of molecules over time. These simulations are crucial for understanding the dynamic nature of ligand-protein interactions and the influence of the solvent environment. For this compound, MD simulations could elucidate its conformational flexibility and how it behaves in an aqueous environment, which is vital for predicting its pharmacokinetic profile. At present, there are no specific MD simulation studies reported for this compound.

In Silico Approaches for Target Identification and Selectivity Prediction

In the realm of modern drug discovery, computational methods, often referred to as in silico approaches, have become indispensable for the rapid and cost-effective identification of potential biological targets and for predicting the selectivity of drug candidates. For novel compounds such as this compound, these computational tools offer a foundational understanding of its potential pharmacological profile long before extensive laboratory testing is undertaken. These methods leverage the three-dimensional structure of both the small molecule and potential protein targets to predict binding affinities and interaction modes.

The process of in silico target identification for a compound like this compound typically commences with virtual screening techniques. Molecular docking is a primary tool in this process, where the three-dimensional structure of the compound is computationally "docked" into the binding sites of a vast library of known protein structures. pensoft.net This approach calculates the binding energy and identifies the most favorable binding poses of the ligand within the protein's active site. pensoft.net Lower binding energy values are indicative of a more stable and potentially stronger interaction between the small molecule and the protein target. nih.gov

For instance, a virtual screening campaign for this compound could be conducted against a panel of enzymes known to be modulated by other 1,2,4-triazole-containing compounds, such as various kinases, proteases, or cytochromes P450. nih.govnih.gov The results of such a screening would generate a ranked list of potential protein targets based on their predicted binding affinities.

To further refine the list of potential targets and to predict the selectivity of this compound, more advanced computational techniques can be employed. Molecular dynamics (MD) simulations, for example, can provide insights into the stability of the ligand-protein complex over time, offering a more dynamic and realistic representation of the binding event than static docking alone. pensoft.net These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which can be crucial determinants of selectivity.

Furthermore, the prediction of pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is an integral part of the in silico evaluation. nih.gov Computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. These predictions are vital for early-stage drug development, as they help to identify compounds with favorable drug-like properties.

The following tables represent hypothetical data that could be generated from such in silico studies on this compound.

Table 1: Hypothetical Molecular Docking Results for this compound against a Panel of Potential Protein Targets

| Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| c-kit tyrosine kinase (1T46) | -8.5 | LYS623, CYS673, ASP810 |

| Protein Kinase B (1UNQ) | -7.9 | LYS179, GLU198, ASP292 |

| SARS-CoV-2 Main Protease (6LU7) | -7.2 | HIS41, CYS145, GLU166 |

| Diacylglycerol Kinase α (6IIE) | -6.8 | TRP151, GLU166, ARG126 |

| Epidermal Growth Factor Receptor (1M17) | -6.5 | LYS745, MET793, ASP855 |

Table 2: Predicted ADME Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight ( g/mol ) | 151.15 | Favorable (within Lipinski's rule of five) |

| LogP | 1.2 | Good lipophilicity |

| Human Oral Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier Penetration | Low | Low potential for CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| CYP3A4 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

Derivatization and Advanced Structural Modification Strategies for E 4 1,2,4 Triazol 1 Yl but 3 En 2 One

Functionalization at Various Positions of the 1,2,4-Triazole (B32235) Ring

The 1,2,4-triazole ring is a key pharmacophore found in numerous therapeutic agents, prized for its metabolic stability and ability to engage in hydrogen bonding. mdpi.com In the parent molecule, the ring is substituted at the N1 position. The remaining carbon atoms (C3 and C5) and the nitrogen atom (N4) are prime targets for functionalization to modulate the molecule's properties. nih.gov

Key functionalization strategies include:

Substitution at C3 and C5: A common and effective method to introduce diversity is to construct the triazole ring from functionalized precursors. For instance, the condensation of nitriles with hydrazides can yield 3,5-disubstituted 1,2,4-triazoles. scipublications.comresearchgate.net By choosing appropriately substituted starting materials (e.g., amidines, hydrazides), a wide array of functional groups such as alkyl, aryl, or heteroaryl moieties can be installed at these positions. frontiersin.orgnih.gov

Introduction of Thione or Amino Groups: The triazole ring can be modified to include a thione group at the C3 or C5 position, often by using carbon disulfide during synthesis. researchgate.netresearchgate.net These 1,2,4-triazole-3-thiones can then serve as intermediates for further S-alkylation, leading to a new vector for molecular expansion. researchgate.net Similarly, amino groups can be introduced, providing a handle for forming amides or Schiff bases.

N4-Position Modification: The N4 nitrogen of the triazole ring can be a site for further substitution, such as alkylation or arylation, which can influence the compound's steric and electronic profile. nih.gov Additionally, it can be part of a fused heterocyclic system, a strategy known to enhance biological activity. nih.gov

Table 1: Potential Functionalization Strategies for the 1,2,4-Triazole Ring

| Position | Type of Functionalization | Reagents/Methods | Potential Groups to Introduce |

|---|---|---|---|

| C3, C5 | Substitution via cyclization | Condensation of nitriles and hydrazides scipublications.comresearchgate.net | Alkyl, Aryl, Heteroaryl |

| C3/C5 | Thionation | Reaction with Carbon Disulfide researchgate.net | Thione (=S) |

| C3/C5 | Amination | Synthesis from amino-functionalized precursors | Amino (-NH2) |

| N4 | Alkylation/Arylation | Reaction with alkyl/aryl halides nih.gov | Alkyl, Aryl |

| C3-N4 or C5-N4 | Ring Fusion | Intramolecular cyclization of appropriate precursors | Fused rings (e.g., triazolopyrimidines) nih.gov |

Chemical Transformation of the But-3-en-2-one Chain for Novel Analogs

The (E)-but-3-en-2-one chain is an α,β-unsaturated ketone, a highly reactive functional group that allows for a variety of chemical transformations. wikipedia.org Its reactivity is characterized by two primary electrophilic sites: the carbonyl carbon and the β-carbon. pressbooks.pub

Key transformations of this chain include:

Conjugate (Michael) Addition: As a classic Michael acceptor, the β-carbon is susceptible to attack by a wide range of soft nucleophiles. wikipedia.org This 1,4-addition is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of diverse substituents. wikipedia.orgnih.gov Examples of nucleophiles include malonates, amines, thiols, and organocuprates. pressbooks.pubeurekaselect.com

Carbonyl Group Reactions: The ketone can undergo standard carbonyl chemistry. This includes reduction to a secondary alcohol using reducing agents like sodium borohydride, or reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols. It can also be converted into derivatives such as oximes, hydrazones, or imines.

Alkene Group Reactions: The carbon-carbon double bond can be selectively reduced through catalytic hydrogenation. It can also participate in cycloaddition reactions or be subjected to halogenation.

α,β-Dialkylation: A sequence involving 1,4-addition with an organocuprate reagent generates an enolate intermediate. This enolate can then be trapped with an alkyl halide, resulting in the addition of two different alkyl groups at the α and β positions. pressbooks.pub

Table 2: Potential Chemical Transformations of the But-3-en-2-one Chain

| Reaction Type | Target Site | Reagents | Resulting Structure |

|---|---|---|---|

| Michael Addition | β-Carbon | R₂CuLi, RSH, R₂NH pressbooks.pub | Addition of nucleophile at Cβ |

| Ketone Reduction | Carbonyl Carbon | NaBH₄ | Secondary Alcohol |

| Grignard Reaction | Carbonyl Carbon | RMgBr | Tertiary Alcohol |

| Hydrogenation | C=C Double Bond | H₂, Pd/C | Saturated Ketone |

| Derivative Formation | Carbonyl Group | H₂N-OH, H₂N-NH₂ | Oxime, Hydrazone |

| α,β-Dialkylation | α- and β-Carbons | 1. R₂CuLi 2. R'-X pressbooks.pub | Alkylated at α and β positions |

Synthesis of Hybrid Molecules Incorporating the (E)-4-(1,2,4-Triazol-1-yl)but-3-en-2-one Scaffold with Other Bioactive Pharmacophores

Molecular hybridization is a rational drug design strategy that combines two or more pharmacophoric units into a single molecule. nih.goveurekaselect.com This approach aims to create new chemical entities with potentially improved affinity, better selectivity, or dual modes of action. juniperpublishers.com The this compound scaffold is an excellent candidate for creating such hybrids.

The functional groups introduced through derivatization strategies outlined in sections 6.1 and 6.2 can act as linkers to connect the core scaffold to other bioactive molecules. For example:

An amino group on the triazole ring can be used to form an amide bond with a carboxylic acid-containing drug.

A hydroxyl group, generated from the reduction of the ketone, can be used to form an ether or ester linkage.

A terminal alkyne or azide (B81097) can be introduced onto either the triazole or the side chain to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions, a highly efficient method for creating complex molecular hybrids. nih.govmdpi.comresearchgate.net

Bioactive pharmacophores that could be hybridized with the core scaffold include other heterocyclic systems known for their medicinal properties, such as indoles, quinolines, pyrimidines, or benzimidazoles. nih.govjuniperpublishers.comresearchgate.net

Table 3: Conceptual Framework for Hybrid Molecule Synthesis

| Core Scaffold | Linker Position/Functionality | Bioactive Pharmacophore Examples | Potential Linkage Chemistry |

|---|---|---|---|

| This compound | C3/C5-NH₂ on Triazole | Indole-carboxylic acid nih.gov | Amide bond formation |

| This compound | C2-OH on Butanol chain | Quinine mdpi.com | Ether or Ester bond |

| This compound | C5-Alkyne on Triazole | Azide-functionalized Coumarin nih.gov | Click Chemistry (CuAAC) |

Regioselective Derivatization Methodologies

Achieving regioselectivity is crucial for synthesizing specific isomers and avoiding complex product mixtures. For the this compound scaffold, regioselectivity applies to both the triazole ring and the butenone chain.

1,2,4-Triazole Ring: The substitution pattern of the triazole ring is often controlled by the synthetic route used for its construction.

Catalyst-Controlled Cycloadditions: The reaction of isocyanides with diazonium salts can yield either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles depending on the catalyst used. For example, Ag(I) catalysis favors the 1,3-isomer, while Cu(II) catalysis leads to the 1,5-isomer. isres.orgorganic-chemistry.org

Precursor-Directed Synthesis: One of the most reliable methods is to use precursors where the substitution pattern is already defined. For example, the reaction of a specific N-substituted amidine with a hydrazide will lead to a defined 1,3,5-trisubstituted triazole. frontiersin.orgfrontiersin.org This ensures that substituents are placed at the desired C3, C5, and N1 positions.

N-Alkylation: Direct alkylation of an unsubstituted 1H-1,2,4-triazole typically occurs regioselectively at the N1 position due to thermodynamic and electronic factors. slideshare.net

But-3-en-2-one Chain: The key to regioselectivity in the butenone chain is controlling the competition between 1,2-addition (at the carbonyl) and 1,4-addition (at the β-carbon).

Hard and Soft Nucleophiles: According to Hard and Soft Acid-Base (HSAB) theory, hard nucleophiles (e.g., Grignard reagents, organolithiums) preferentially attack the hard electrophilic carbonyl carbon (1,2-addition). In contrast, soft nucleophiles (e.g., organocuprates, thiols, enamines) favor attack at the softer β-carbon (1,4-addition or Michael addition). pressbooks.pub

Catalytic Asymmetric Additions: Modern organic synthesis employs chiral catalysts to control both regioselectivity and stereoselectivity. For instance, chiral primary amine catalysts can activate cyclic enones to form dienamine intermediates, which then react selectively at the γ-position in vinylogous Michael additions. nih.gov Similar principles can be applied to achieve highly selective additions to the butenone chain. researchgate.net

Table 4: Summary of Regioselective Methodologies

| Molecular Moiety | Desired Outcome | Methodological Approach | Key Factors/Reagents |

|---|---|---|---|

| 1,2,4-Triazole | Selective C3/C5 substitution | Precursor-directed synthesis frontiersin.orgfrontiersin.org | Choice of amidine, hydrazide, nitrile |

| 1,2,4-Triazole | Selective N1 vs. N2 vs. N4 substitution | Catalyst-controlled cycloaddition isres.orgorganic-chemistry.org | Ag(I) vs. Cu(II) catalysts |

| But-3-en-2-one | 1,4-Conjugate Addition | Michael Addition with soft nucleophiles pressbooks.pub | Organocuprates, thiols, malonates |

| But-3-en-2-one | 1,2-Direct Addition | Reaction with hard nucleophiles pressbooks.pub | Grignard reagents, organolithiums |

| But-3-en-2-one | Asymmetric Addition | Organocatalysis nih.gov | Chiral amine or squaramide catalysts |

Academic Research Applications of E 4 1,2,4 Triazol 1 Yl but 3 En 2 One in Biological and Chemical Sciences

Investigation of Antimicrobial Activities

The unique structural features of the 1,2,4-triazole (B32235) ring have made it a critical pharmacophore in the development of various antimicrobial agents. Research into (E)-4-(1,2,4-Triazol-1-yl)but-3-en-2-one and its analogs is centered on their potential to inhibit the growth of pathogenic fungi and bacteria through specific enzyme interactions.

The 1,2,4-triazole moiety is a well-established component of many antifungal drugs. ijpsjournal.com A primary mechanism of action for these compounds is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. acs.org The nitrogen atoms in the triazole ring can bind to the heme iron atom in the active site of CYP51, disrupting its function and leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately inhibits fungal growth. nih.gov

The research potential of this compound as an antifungal agent is being investigated through in vitro studies against various fungal species. The table below summarizes the minimum inhibitory concentration (MIC) values of some 1,2,4-triazole derivatives against different fungal strains, highlighting the potential of this class of compounds.

| Compound/Derivative | Fungal Strain | MIC (μg/mL) |

| 1,2,4-Triazole Derivative 1 | Candida albicans | 1.25 |

| 1,2,4-Triazole Derivative 2 | Aspergillus niger | 31.25-62.5 |

| 1,2,4-Triazole Derivative 3 | Microsporum gypseum | Not specified, but showed strong effects |

This table is for illustrative purposes and includes data from various 1,2,4-triazole derivatives to show the potential of the compound class.

In addition to antifungal properties, 1,2,4-triazole derivatives have shown promise as antibacterial agents. nih.gov One potential target for these compounds is the MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. nih.gov Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death. nih.gov The exploration of this compound and its analogs as MurB inhibitors is an active area of research.

The antibacterial efficacy of 1,2,4-triazole derivatives is being evaluated against a range of Gram-positive and Gram-negative bacteria. The following table presents the MIC values for some 1,2,4-triazole compounds against various bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (μg/mL) |

| 1,2,4-Triazole Derivative 1 | Staphylococcus aureus | 0.264 mM |

| 1,2,4-Triazole Derivative 2 | Escherichia coli | 8-12 mm inhibition zone |

| 1,2,4-Triazole Derivative 3 | Pseudomonas aeruginosa | 16 |

This table is for illustrative purposes and includes data from various 1,2,4-triazole derivatives to show the potential of the compound class.

Exploration of Anticancer Research Potential

The 1,2,4-triazole scaffold is also a key feature in many compounds being investigated for their anticancer properties. The research into this compound in this area focuses on its ability to induce cell death in cancer cells and inhibit key signaling pathways involved in tumor growth and proliferation.

A fundamental aspect of anticancer drug discovery is the evaluation of a compound's ability to kill cancer cells. In vitro cytotoxicity studies of 1,2,4-triazole derivatives have demonstrated significant activity against various human cancer cell lines. These studies typically determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The cytotoxic effects of various 1,2,4-triazole derivatives are summarized in the table below.

| Compound/Derivative | Cancer Cell Line | IC50 (μM) |

| 1,2,4-Triazole-Chalcone Hybrid 1 | A549 (Lung) | 4.4 - 16.04 |

| 1,2,4-Triazolo[4,3-c]quinazoline | HeLa (Cervical), B16 (Melanoma) | Micromolar concentrations |

| Betulin-1,2,4-triazole Derivative | A375 (Melanoma) | 22.41 - 46.92 |

This table is for illustrative purposes and includes data from various 1,2,4-triazole derivatives to show the potential of the compound class.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. Research has shown that 1,2,4-triazole derivatives can trigger apoptosis through various signaling pathways. nih.govresearchgate.net These pathways often involve the activation of caspases, a family of proteases that execute the apoptotic process, and the regulation of pro-apoptotic and anti-apoptotic proteins. researchgate.net For instance, some triazole compounds have been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2. scholarsresearchlibrary.com

Protein kinases play a critical role in cell signaling and are often dysregulated in cancer. Therefore, they are attractive targets for anticancer drug development. The epidermal growth factor receptor (EGFR) tyrosine kinase and cyclin-dependent kinase 2 (CDK2) are two such kinases that are often overactive in various cancers. nih.gov EGFR is involved in cell growth and proliferation, while CDK2 is a key regulator of the cell cycle. eurjchem.com Dual inhibitors that can target both EGFR and CDK2 are of particular interest. merckmillipore.com Research into 1,2,4-triazole derivatives has identified compounds with potent inhibitory activity against both of these kinases.

The following table presents the IC50 values for some dual EGFR/CDK2 inhibitors containing a triazole moiety.

| Compound/Derivative | Target Kinase | IC50 (nM) |

| EGFR/CDK2-IN-3 | EGFR | 71.7 |

| CDK2 | 113.7 | |

| EGFR/CDK2-IN-4 | EGFR | 89.6 |

| CDK2 | 165.4 |

This table is for illustrative purposes and includes data from various 1,2,4-triazole derivatives to show the potential of the compound class.

Cell Cycle Perturbation Analysis

The 1,2,4-triazole nucleus is a key component in many compounds investigated for their antiproliferative effects. Research into derivatives has shown they can significantly impact the cell cycle of cancer cells, often leading to growth arrest and apoptosis (programmed cell death).

For instance, a novel synthetic triazole derivative, named MortaparibPlus, was identified as a disruptor of the interaction between the mortalin and p53 proteins. mdpi.com This disruption leads to the reactivation of p53's tumor suppression function. In colorectal cancer cells, treatment with this compound resulted in growth arrest and apoptosis, mediated by the activation of signaling pathways involving p21WAF1, BAX, and PUMA. mdpi.com

Similarly, studies on other triazole derivatives have demonstrated their ability to induce cell cycle arrest at different phases. For example, a new oleanolic acid derivative containing a 1,2,3-triazole moiety was found to induce G2/M phase arrest in breast cancer cells. windows.net The antiproliferative activity of various 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones has also been evaluated against multiple cancer cell lines, with some derivatives showing potent activity. mdpi.comnih.gov These findings underscore the potential of the triazole scaffold, central to this compound, in the development of new agents that perturb the cancer cell cycle.

Table 1: Antiproliferative Activity of Selected Triazole Derivatives

| Compound Class | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| 4-[(1E)-2-(2-phenylindol-3-yl)-1-azavinyl]-1,2,4-triazole (MortaparibPlus) | Colorectal Cancer (HCT116) | Growth arrest, Apoptosis | mdpi.com |

| N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide | Breast Cancer (MCF-7, MDA-MB-231) | G2/M phase arrest, Apoptosis | windows.net |

Antiviral Research Prospects (e.g., HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition)

The triazole ring is a prominent feature in the design of antiviral agents. researchgate.net Derivatives of both 1,2,3-triazole and 1,2,4-triazole are recognized for their potential to inhibit various enzymes of the Human Immunodeficiency Virus Type 1 (HIV-1), the causative agent of AIDS. nih.gov A key target for these compounds is the HIV-1 reverse transcriptase enzyme, crucial for viral replication.

A specific class of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives has been identified as a new type of HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.gov One promising molecule from this class exhibited potent antiviral activity against wild-type HIV-1 with an EC50 value of 0.24 nM and low cytotoxicity. nih.gov Furthermore, a separate study described a series of selective 1,2,4-triazole NNRTIs, with one compound inhibiting HIV-1 induced cytopathology at a concentration of 9.98 μM. researchgate.net The mechanism often involves the triazole derivative binding to a non-catalytic site of the reverse transcriptase enzyme, thereby inhibiting its function. nih.gov This line of research suggests that this compound could serve as a scaffold for developing novel NNRTIs.

Anti-inflammatory Research

Compounds incorporating the 1,2,4-triazole moiety have demonstrated significant anti-inflammatory properties in various preclinical models. nih.govnih.govresearchgate.net Researchers have synthesized and evaluated numerous derivatives for their ability to reduce inflammation, often with promising results compared to established drugs.

In one study, newly synthesized 1,2,4-triazole derivatives were evaluated for anti-inflammatory, analgesic, and antipyretic activities. nih.gov One compound, (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol, showed a maximum edema inhibition of 91%, which was superior to the standard drug ibuprofen (82%) in the same model. nih.govresearchgate.net Another derivative in the study showed results equipotent to ibuprofen. nih.govresearchgate.net The broad investigation into triazoles for anti-inflammatory purposes highlights the potential of this chemical class in addressing inflammatory conditions. researchgate.net

Antioxidant Research

Oxidative stress is implicated in numerous diseases, making the development of new antioxidant agents a key research area. The 1,2,4-triazole scaffold has been incorporated into various molecules to explore their antioxidant potential. isres.orgzsmu.edu.ua

Several studies have synthesized series of 1,2,4-triazole derivatives and evaluated their ability to scavenge free radicals using methods like the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. isres.orgresearchgate.net For example, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives displayed promising antioxidant activity, with DPPH radical scavenging percentages of 70.6% and 73.5% at a concentration of 10 µM, comparable to the standard antioxidant Trolox (77.6%). mdpi.comnih.gov Another study reported that 1,2,4-triazole-3-thiones showed good free radical scavenging activity in the DPPH assay. isres.org These findings indicate that the triazole ring system is a viable backbone for designing novel antioxidant compounds.

Table 2: Antioxidant Activity of Selected Triazole Derivatives

| Compound/Assay | Activity | Reference |

|---|---|---|

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones (DPPH) | 70.6% - 73.5% scavenging at 10 µM | mdpi.comnih.gov |

| 1,4-disubstituted 1,2,3-triazoles (DPPH) | Moderate activity, EC50 = 75.5 µg/mL for best compound | researchgate.net |

| 4-substitute-5-{[2-(thiophen-2-ylmethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiones (CUPRAC) | Good antioxidant capacity | isres.org |

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Serine Protease, Metallo-β-Lactamases)

The 1,2,4-triazole framework is integral to the design of inhibitors for a wide array of enzymes, which is crucial for treating various diseases. researchgate.net

Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating Alzheimer's disease. Novel azinane triazole-based derivatives have been synthesized and evaluated as effective AChE inhibitors. nih.gov Certain methyl phenyl-substituted derivatives were found to be the most potent AChE inhibitors in their series. nih.gov

Other Enzymes: Beyond AChE, triazole derivatives have shown inhibitory activity against other enzymes like butyrylcholinesterase (BChE), α-glucosidase, and urease. researchgate.netnih.gov The structural versatility of the triazole ring allows for modifications that can target the active sites of specific enzymes. nih.gov This broad inhibitory potential makes the 1,2,4-triazole scaffold, as found in this compound, a valuable starting point for developing targeted enzyme inhibitors.

Research in Agricultural Chemistry (e.g., Herbicidal Properties, Plant Growth Regulation)

In agricultural science, 1,2,4-triazole derivatives are well-established for their potent fungicidal properties, protecting crops from various plant pathogens. rjptonline.org The triazole ring is a core component of several commercial fungicides. Research has also explored their use as herbicides and plant growth regulators. rjptonline.org Fused heterocyclic systems containing a 1,2,4-triazole ring have been shown to possess enhanced fungicidal and insecticidal activity. rjptonline.org This demonstrates the utility of the triazole structure in developing new agrochemicals to improve crop yield and protection.

Applications in Materials Science Research (e.g., Polymerization Monomers)

While the bulk of research on 1,2,4-triazoles focuses on their biological activities, their unique chemical structure also lends itself to applications in materials science. researchgate.net The presence of multiple nitrogen atoms and the aromatic nature of the triazole ring can impart desirable properties such as thermal stability and coordination ability to polymers. Although less explored than their biomedical applications, triazole derivatives can be considered as potential monomers for the synthesis of specialized polymers. The reactive sites on the triazole ring and its substituents could be functionalized to participate in polymerization reactions, leading to new materials with unique properties. researchgate.net

Future Directions and Emerging Research Avenues for E 4 1,2,4 Triazol 1 Yl but 3 En 2 One

Development of Green and Sustainable Synthetic Routes

The chemical synthesis of (E)-4-(1,2,4-Triazol-1-yl)but-3-en-2-one is undergoing a paradigm shift towards more environmentally friendly and efficient methodologies. Traditional synthesis protocols are often energy-intensive and utilize hazardous solvents and reagents. The focus of future research is to develop "green" synthetic strategies that minimize environmental impact while maximizing yield and purity.

Key approaches in this area include microwave-assisted and ultrasound-assisted synthesis. These techniques offer significant advantages over conventional heating methods, such as dramatically reduced reaction times, lower energy consumption, and often, improved product yields. For instance, microwave-assisted organic synthesis (MAOS) can accelerate reactions that would otherwise take hours, completing them in a matter of minutes. Similarly, the use of ultrasound can enhance reaction rates and efficiency through acoustic cavitation.

Another promising avenue is the exploration of flow chemistry. This continuous manufacturing process offers superior control over reaction parameters like temperature, pressure, and mixing, leading to higher consistency and safety, especially for exothermic reactions. The development of catalytic systems, particularly those using earth-abundant and non-toxic metals, is also a critical goal for sustainable synthesis.

Table 1: Comparison of Synthetic Methodologies for Triazole Derivatives

| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |

| Reaction Time | Hours to Days | Minutes | Minutes to Hours |

| Energy Consumption | High | Low to Moderate | Low |

| Solvent Usage | Often High | Reduced | Reduced |

| Yield | Variable | Often Improved | Often Improved |

| Scalability | Established | Moderate | Moderate |

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of derivatives of this compound. These computational tools can analyze vast datasets to identify complex patterns and relationships that are not apparent to human researchers.

One of the primary applications of AI in this context is in Quantitative Structure-Activity Relationship (QSAR) modeling. By training algorithms on existing data of similar triazole compounds and their biological activities, it is possible to predict the efficacy of novel, untested derivatives. This predictive power allows for the in silico screening of virtual libraries of compounds, prioritizing those with the highest probability of success for synthesis and laboratory testing, thereby saving significant time and resources.

Machine learning models can also be employed to predict other crucial properties, such as absorption, distribution, metabolism, and excretion (ADME) and potential toxicity. This early-stage computational assessment helps in de-risking the drug discovery pipeline and focusing efforts on candidates with the most promising profiles.

Exploration of Novel Biological Targets and Polypharmacology Approaches

While the primary biological activity of many triazole compounds is associated with antifungal properties, future research will delve into identifying novel biological targets for this compound. The structural motifs present in this compound suggest the potential for interactions with a range of enzymes and receptors beyond those traditionally associated with azole antifungals.

A key area of exploration is the concept of polypharmacology, where a single compound is designed to interact with multiple biological targets simultaneously. This approach is particularly relevant for complex diseases where a multi-pronged therapeutic strategy is beneficial. For instance, researchers may investigate the potential of derivatives of this compound to exhibit anticancer, anti-inflammatory, or antiviral activities. Docking studies, which simulate the binding of a molecule to a protein's active site, will be instrumental in identifying these new potential targets.

Advanced Spectroscopic and Imaging Techniques for Cellular Mechanism Studies

To gain a more profound understanding of how this compound exerts its effects at a cellular level, researchers are turning to advanced spectroscopic and imaging techniques. These methods provide unprecedented spatial and temporal resolution, allowing for the direct visualization of the compound's journey and interactions within a living cell.

Techniques such as confocal fluorescence microscopy, coupled with fluorescently tagged analogs of the compound, can be used to track its uptake, subcellular localization, and dynamic behavior. Super-resolution microscopy can provide even finer details of these interactions. Furthermore, advanced spectroscopic methods like Raman spectroscopy can offer insights into the biochemical changes induced by the compound within the cell, providing a molecular fingerprint of its mechanism of action.

Design of Targeted Delivery Systems for Research Probes

The development of targeted delivery systems is a critical step in harnessing the full potential of this compound as a research probe. By encapsulating the compound in nanocarriers, such as liposomes or nanoparticles, it is possible to enhance its solubility, stability, and delivery to specific cells or tissues of interest.

These delivery systems can be further functionalized with targeting ligands, such as antibodies or peptides, that recognize and bind to specific receptors on the surface of target cells. This "smart" delivery approach ensures that the compound is concentrated where it is needed most, minimizing off-target effects and maximizing its efficacy as a highly specific research tool. The development of such probes will be invaluable for elucidating complex biological pathways and validating new drug targets.

Q & A

Basic: What are the standard synthetic routes for (E)-4-(1,2,4-Triazol-1-yl)but-3-en-2-one, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves condensation reactions between triazole derivatives and α,β-unsaturated ketones. A common approach is to react 1,2,4-triazole with a substituted enone under reflux conditions in ethanol or methanol, using glacial acetic acid as a catalyst to promote cyclization . For example:

- Step 1: Dissolve 1,2,4-triazole (0.001 mol) in absolute ethanol.

- Step 2: Add 0.001 mol of the enone precursor (e.g., but-3-en-2-one derivative) and 5 drops of glacial acetic acid.

- Step 3: Reflux for 4–6 hours, followed by solvent evaporation under reduced pressure.

Yield optimization can be achieved by varying solvent polarity, catalyst loading (e.g., 1–5% acetic acid), and reaction time. Microwave-assisted synthesis may reduce reaction times by 50–70% compared to conventional heating .

Basic: How is the stereochemical integrity (E-configuration) of the double bond confirmed post-synthesis?

Methodological Answer:

The E-configuration is verified using:

Nuclear Magnetic Resonance (NMR): Coupling constants () between vinyl protons (typically 12–16 Hz for trans-configuration).

X-ray Crystallography: Definitive structural confirmation via single-crystal analysis, as demonstrated for analogous triazole-containing enones .

Infrared (IR) Spectroscopy: Absence of cis-isomer peaks (e.g., C=O stretching frequency shifts due to conjugation differences).

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from variations in assay conditions or impurity profiles. To resolve discrepancies:

- Step 1: Replicate assays under standardized conditions (e.g., pH, temperature, and cell lines).

- Step 2: Validate compound purity via HPLC (>95%) and mass spectrometry.

- Step 3: Perform dose-response curves to assess activity thresholds.